![molecular formula C10H14N2O B1523974 4-amino-N,N,2-trimethylbenzamide CAS No. 862470-14-2](/img/structure/B1523974.png)
4-amino-N,N,2-trimethylbenzamide
Overview
Description
4-amino-N,N,2-trimethylbenzamide is a chemical compound with the CAS Number: 862470-14-2 . It has a molecular weight of 178.23 and is typically in powder form .
Synthesis Analysis
The synthesis of 4-amino-N,N,2-trimethylbenzamide involves the use of 4-amino-2-methylbenzoic acid and N,N-dimethylammonium chloride with triethylamine in dichloromethane at 20℃ for 0.5h . This is followed by a reaction with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane for 10h .Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-N,N,2-trimethylbenzamide . The InChI code is 1S/C10H14N2O/c1-7-6-8(11)4-5-9(7)10(13)12(2)3/h4-6H,11H2,1-3H3 .Physical And Chemical Properties Analysis
4-amino-N,N,2-trimethylbenzamide is a powder with a molecular weight of 178.23 . The storage temperature is room temperature .Scientific Research Applications
Antibacterial Agent Development
4-amino-N,N,2-trimethylbenzamide has been studied for its potential use as a building block in the synthesis of antibacterial agents. Its structural properties allow for the creation of ion-associate complexes that exhibit antibacterial activity, which can be crucial in the development of new antibiotics to combat resistant strains of bacteria .
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. Its amine group is a functional handle that can be used to introduce various substituents, aiding in the synthesis of a wide range of chemical entities with potential applications in pharmaceuticals and materials science .
Material Science Research
In material science, 4-amino-N,N,2-trimethylbenzamide can be utilized to modify the surface properties of materials. By incorporating this compound into polymers or coatings, researchers can alter hydrophobicity, adhesion, and other surface characteristics important for material performance .
Analytical Chemistry
As a reference standard, 4-amino-N,N,2-trimethylbenzamide is used in analytical chemistry to ensure the accuracy of chromatographic or spectroscopic analyses. It helps in the calibration of instruments and validation of analytical methods, particularly in pharmaceutical quality control .
Computational Chemistry
The compound’s well-defined structure and properties make it suitable for computational studies. Researchers can use it to model interactions with biological targets, predict pharmacokinetic properties, or simulate its behavior in various chemical environments .
Drug Discovery
4-amino-N,N,2-trimethylbenzamide can be used in drug discovery as a scaffold for the generation of compound libraries. These libraries can be screened against various targets to identify potential lead compounds for further development .
Pharmacological Studies
The compound’s ability to form derivatives with different pharmacological activities makes it valuable for pharmacological research. By modifying its structure, scientists can explore its effects on various biological pathways and systems .
Safety and Toxicology
Understanding the safety profile of 4-amino-N,N,2-trimethylbenzamide is essential. It is used in toxicological studies to assess its hazard potential, including its impact on cellular health and its interaction with biological macromolecules .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-amino-N,N,2-trimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-6-8(11)4-5-9(7)10(13)12(2)3/h4-6H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYZPMBEYWHIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N,N,2-trimethylbenzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.